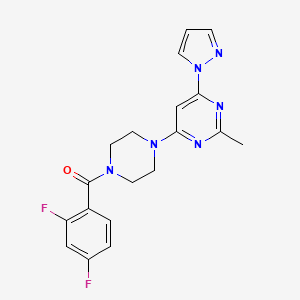
(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For this compound, some predicted properties include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It’s also predicted to be soluble in DMSO but insoluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Research has shown that pyrazole derivatives, including compounds structurally similar to "(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone," exhibit significant antimicrobial and anticancer activities. These compounds have been synthesized and evaluated for their potential as therapeutic agents. For instance, Hafez et al. (2016) synthesized a series of pyrazole derivatives that showed higher anticancer activity than the reference drug doxorubicin in some cases. Most of the newly synthesized compounds also demonstrated good to excellent antimicrobial activity, indicating their potential in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Dipeptidyl Peptidase IV Inhibitors
Another area of application for compounds with similar structures involves their role as dipeptidyl peptidase IV inhibitors, which have implications in the treatment of type 2 diabetes. Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the drug's elimination pathways and its metabolic stability across different species (Sharma et al., 2012).
Anticancer Activity in Cervical Cancer Cells
Compounds that activate p53 in cancer cells, such as some anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, have shown promise as anticancer agents, particularly in cervical cancer cells. These compounds were found to induce cell-cycle arrest and activate p53, a protein that plays a critical role in controlling cell growth and apoptosis. Such findings suggest the potential therapeutic utility of these compounds in treating cancers with low levels of p53 (Kamal et al., 2012).
Antimicrobial Activity
Newly synthesized pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities. Sanjeeva et al. (2022) reported that novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited good activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).
Wirkmechanismus
Target of Action
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibition disrupts the function of ALK, leading to the cessation of its proliferative and survival signals .
Biochemical Pathways
The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting ALK, the compound can disrupt these pathways, leading to reduced tumor cell growth and survival .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating brain-related conditions .
Result of Action
The result of the compound’s action is the inhibition of tumor cell growth and survival . By inhibiting the ALK receptor and its downstream pathways, the compound can effectively reduce the proliferation of tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-23-17(12-18(24-13)27-6-2-5-22-27)25-7-9-26(10-8-25)19(28)15-4-3-14(20)11-16(15)21/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRASMWLGSYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

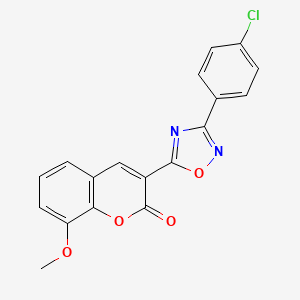
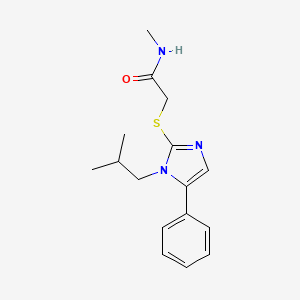
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

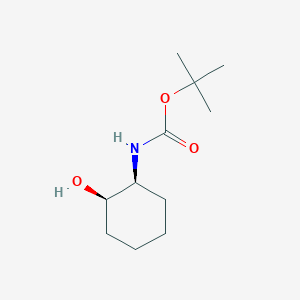


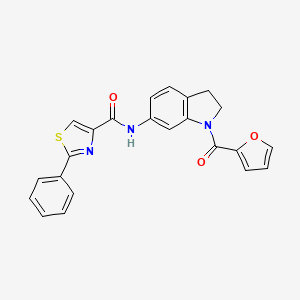
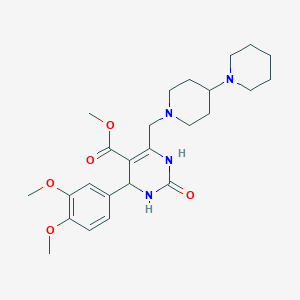
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
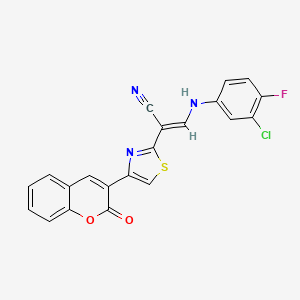
![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)